Atroplex

Description

Properties

CAS No. |

76847-54-6 |

|---|---|

Molecular Formula |

C62H50Cl2MgN6O18 |

Molecular Weight |

1262.3 g/mol |

IUPAC Name |

magnesium;2-(4-chlorophenoxy)-2-methylpropanoate;[2,3,4,5,6-pentakis(pyridine-3-carbonyloxy)cyclohexyl] pyridine-3-carboxylate |

InChI |

InChI=1S/C42H30N6O12.2C10H11ClO3.Mg/c49-37(25-7-1-13-43-19-25)55-31-32(56-38(50)26-8-2-14-44-20-26)34(58-40(52)28-10-4-16-46-22-28)36(60-42(54)30-12-6-18-48-24-30)35(59-41(53)29-11-5-17-47-23-29)33(31)57-39(51)27-9-3-15-45-21-27;2*1-10(2,9(12)13)14-8-5-3-7(11)4-6-8;/h1-24,31-36H;2*3-6H,1-2H3,(H,12,13);/q;;;+2/p-2 |

InChI Key |

AGULDSVRMCKKIE-UHFFFAOYSA-L |

SMILES |

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.[Mg+2] |

Canonical SMILES |

CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.CC(C)(C(=O)[O-])OC1=CC=C(C=C1)Cl.C1=CC(=CN=C1)C(=O)OC2C(C(C(C(C2OC(=O)C3=CN=CC=C3)OC(=O)C4=CN=CC=C4)OC(=O)C5=CN=CC=C5)OC(=O)C6=CN=CC=C6)OC(=O)C7=CN=CC=C7.[Mg+2] |

Synonyms |

Atroplex magnesium chlorphenoxyisobutyrate - mesoinositol hexanicotinate magnesium chlorphenoxyisobutyrate, mesoinositol hexanicotinate drug combination |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Phytochemical Composition of Atriplex halimus

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atriplex halimus, commonly known as Mediterranean saltbush, is a resilient halophytic shrub belonging to the Amaranthaceae family. Traditionally utilized in various cultures for its nutritional and medicinal properties, this plant has garnered significant scientific interest for its rich and diverse phytochemical profile. This technical guide provides a comprehensive overview of the chemical constituents of Atriplex halimus, detailing quantitative data, experimental protocols for their analysis, and insights into the molecular pathways through which its bioactive compounds may exert their effects. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Phytochemical Composition: A Quantitative Overview

Atriplex halimus is a rich source of a variety of secondary metabolites, with phenolic compounds and flavonoids being the most prominent. The plant also contains significant amounts of saponins and alkaloids. The concentration of these compounds can vary depending on factors such as geographical location, season of harvest, and the extraction solvent used. The following tables summarize the quantitative data reported in the scientific literature for the major classes of phytochemicals found in Atriplex halimus.

Table 1: Total Phenolic and Flavonoid Content in Atriplex halimus Extracts

| Plant Part | Extraction Solvent/Fraction | Total Phenolic Content (mg GAE/g of extract) | Total Flavonoid Content (mg QE/g of extract) | Reference(s) |

| Leaves | Aqueous | 19.60 ± 0.02 | 1.99 ± 0.03 | [1] |

| Leaves | Ethanolic | 15.41 ± 0.00 | 4.35 ± 0.02 | [1] |

| Leaves | Methanolic | 10.12 ± 2.24 (mg GAE/g DW) | - | [2] |

| Stems | Methanolic | 3.77 ± 0.06 (mg GAE/g DW) | - | [2] |

| Leaves | Butanolic fraction | 68.20 ± 0.03 | 439 ± 2.77 | [3] |

| Leaves | Ethyl acetate fraction | 38.80 ± 0.11 | 411 ± 5.69 | [3] |

| Leaves | Diethyl ether extract | 26.40 ± 4.73 | - | [3] |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; DW: Dry Weight

Table 2: Yields of Major Phytochemical Classes from Atriplex halimus Leaves

| Phytochemical Class | Yield (%) | Reference(s) |

| Saponins | 0.33 ± 0.14 | [4] |

| Alkaloids | 0.25 ± 0.07 | [4] |

| Tannins | 0.5 ± 0.14 | [4] |

Table 3: Identified Phenolic Acids and Flavonoids in Atriplex halimus

| Class | Compound | Reference(s) |

| Phenolic Acids | Gallic acid | [5] |

| Syringic acid | [5] | |

| Trans-ferulic acid | [5] | |

| Caffeic acid | [5] | |

| Chlorogenic acid | [5] | |

| Flavonoids | Myricetin | [5] |

| Catechin gallate | [5] | |

| Trimethoxyflavone | [5] | |

| Quercetin | [3] | |

| Kaempferol | [3] |

Detailed Experimental Protocols

Accurate quantification and identification of phytochemicals are paramount for reproducible research and development. This section provides detailed methodologies for the key experiments commonly employed in the analysis of Atriplex halimus extracts.

Quantification of Total Phenolic Content (Folin-Ciocalteu Assay)

This colorimetric assay is a standard method for determining the total phenolic content in plant extracts. The principle is based on the reduction of the Folin-Ciocalteu reagent (a mixture of phosphomolybdate and phosphotungstate) by phenolic compounds in an alkaline medium, resulting in a blue-colored complex.

Protocol:

-

Preparation of Reagents:

-

Folin-Ciocalteu Reagent (2 N): Commercially available. Dilute 1:10 with distilled water before use.

-

Gallic Acid Standard Solutions: Prepare a stock solution of gallic acid (1 mg/mL) in methanol. From this stock, prepare a series of standard solutions with concentrations ranging from 10 to 100 µg/mL.

-

Sodium Carbonate Solution (7.5% w/v): Dissolve 7.5 g of anhydrous sodium carbonate in 100 mL of distilled water.

-

-

Assay Procedure:

-

To 0.5 mL of the plant extract (or standard solution), add 2.5 mL of the 1:10 diluted Folin-Ciocalteu reagent.

-

After 5 minutes, add 2 mL of the 7.5% sodium carbonate solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the resulting blue color at 765 nm using a spectrophotometer.

-

A blank is prepared using 0.5 mL of the extraction solvent instead of the plant extract.

-

-

Calculation:

-

Construct a calibration curve by plotting the absorbance of the gallic acid standards versus their concentrations.

-

Determine the concentration of total phenolics in the plant extract from the calibration curve.

-

The results are typically expressed as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).

-

Quantification of Total Flavonoid Content (Aluminum Chloride Colorimetric Method)

This method is based on the formation of a stable complex between aluminum chloride (AlCl₃) and the C-4 keto group and/or C-3 or C-5 hydroxyl group of flavones and flavonols. This complex exhibits a characteristic yellow color.

Protocol:

-

Preparation of Reagents:

-

Aluminum Chloride Solution (10% w/v): Dissolve 10 g of AlCl₃ in 100 mL of methanol.

-

Potassium Acetate Solution (1 M): Dissolve 9.815 g of potassium acetate in 100 mL of distilled water.

-

Quercetin Standard Solutions: Prepare a stock solution of quercetin (1 mg/mL) in methanol. From this stock, prepare a series of standard solutions with concentrations ranging from 10 to 100 µg/mL.

-

-

Assay Procedure:

-

Mix 0.5 mL of the plant extract (or standard solution) with 1.5 mL of methanol.

-

Add 0.1 mL of 10% aluminum chloride solution.

-

Add 0.1 mL of 1 M potassium acetate solution.

-

Add 2.8 mL of distilled water.

-

Incubate the mixture at room temperature for 30 minutes.

-

Measure the absorbance of the solution at 415 nm using a spectrophotometer.

-

A blank is prepared using 0.1 mL of methanol instead of the aluminum chloride solution.

-

-

Calculation:

-

Construct a calibration curve by plotting the absorbance of the quercetin standards versus their concentrations.

-

Determine the concentration of total flavonoids in the plant extract from the calibration curve.

-

The results are expressed as milligrams of quercetin equivalents per gram of dry extract (mg QE/g).

-

High-Performance Liquid Chromatography (HPLC) for Quantification of Specific Flavonoids

HPLC is a powerful technique for the separation, identification, and quantification of individual phytochemicals within a complex mixture.

General Protocol Outline:

-

Sample Preparation:

-

Extract the plant material with a suitable solvent (e.g., methanol, ethanol).

-

Filter the extract through a 0.45 µm syringe filter to remove particulate matter.

-

-

Chromatographic Conditions:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution system is typically employed, often consisting of two solvents:

-

Solvent A: Acetonitrile or methanol.

-

Solvent B: Water with a small percentage of an acid (e.g., 0.1% formic acid or phosphoric acid) to improve peak shape.

-

-

Flow Rate: Typically around 1 mL/min.

-

Detection: A Diode Array Detector (DAD) or UV detector is used to monitor the absorbance at the maximum wavelength (λmax) of the target flavonoids (e.g., around 280 nm for flavanones and 370 nm for flavonols).

-

-

Quantification:

-

Prepare standard solutions of the flavonoids of interest (e.g., quercetin, kaempferol) at known concentrations.

-

Inject the standards into the HPLC system to determine their retention times and generate a calibration curve (peak area vs. concentration).

-

Inject the plant extract and identify the flavonoids based on their retention times compared to the standards.

-

Quantify the amount of each flavonoid in the extract by comparing its peak area to the calibration curve.

-

Signaling Pathways and Molecular Mechanisms

The bioactive compounds in Atriplex halimus have been shown to exert various pharmacological effects, including antioxidant and anticancer activities. The anticancer properties, in particular, have been linked to the induction of apoptosis (programmed cell death) in cancer cells.

Apoptotic Signaling Pathway

Studies have indicated that extracts from Atriplex halimus can trigger apoptosis in cancer cells through the intrinsic pathway, which involves the modulation of the Bcl-2 family of proteins and the tumor suppressor protein p53.[6]

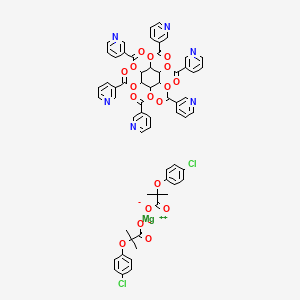

Workflow of Apoptosis Induction by Atriplex halimus Extract:

Caption: Proposed apoptotic pathway induced by Atriplex halimus extract in cancer cells.

This simplified diagram illustrates that the phytochemicals in the Atriplex halimus extract can lead to the activation of the p53 tumor suppressor protein. Activated p53, in turn, upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane and the release of cytochrome c. Cytochrome c then activates caspase-9, which subsequently activates the executioner caspase-3, ultimately leading to the dismantling of the cell through apoptosis.

Conclusion

Atriplex halimus represents a valuable natural resource with a complex and potent phytochemical profile. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development. The elucidation of the molecular mechanisms, such as the induction of apoptosis, highlights the potential of its bioactive compounds in the development of novel therapeutic agents. Future investigations should focus on the isolation and characterization of individual compounds and their specific roles in the observed pharmacological activities, as well as exploring potential synergistic effects between different phytochemicals within the plant extract. This will undoubtedly pave the way for the rational design of new drugs and functional foods derived from this remarkable plant.

References

- 1. thaiscience.info [thaiscience.info]

- 2. LC-MS/MS Phytochemical Profiling, Antioxidant Activity, and Cytotoxicity of the Ethanolic Extract of Atriplex halimus L. against Breast Cancer Cell Lines: Computational Studies and Experimental Validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pnrjournal.com [pnrjournal.com]

- 4. Atriplex halimus: Phytochemical Insights, Traditional Applications, and Pharmacological Promises - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. LC–MS/MS Phytochemical Profiling, Antioxidant Activity, and Cytotoxicity of the Ethanolic Extract of Atriplex halimus L. against Breast Cancer Cell Lines: Computational Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. isisn.org [isisn.org]

A Technical Guide to the Bioactive Compounds in Atriplex lentiformis Leaves: Phytochemical Profile, Biological Activity, and Experimental Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atriplex lentiformis, commonly known as quail bush or big saltbush, is a resilient halophytic shrub belonging to the Amaranthaceae family.[1][2] Traditionally utilized for soil stabilization and as forage, the Atriplex genus is increasingly gaining attention for its rich phytochemical composition and potential therapeutic applications.[2][3][4] Species within this genus are known to produce a diverse array of bioactive compounds, including phenolics, flavonoids, and triterpenes, which exhibit significant antioxidant, anti-inflammatory, and antimicrobial properties.[3][5][6][7] This technical guide provides a comprehensive overview of the bioactive compounds identified in the leaves of Atriplex lentiformis and related species, detailing their biological activities, the experimental protocols for their analysis, and the signaling pathways they modulate. While research specifically on A. lentiformis is emerging, this document synthesizes available data and draws parallels from closely studied species within the genus to present a holistic view for drug discovery and development.

Phytochemical Composition: A Quantitative Overview

The leaves of Atriplex species are a rich source of various classes of bioactive secondary metabolites. Quantitative analyses have predominantly focused on total phenolic content (TPC) and total flavonoid content (TFC), which are key contributors to their antioxidant capacity. The data, while limited for A. lentiformis specifically, can be contextualized with findings from other members of the genus.

| Plant Species | Extract/Fraction | Total Phenolic Content (TPC) | Total Flavonoid Content (TFC) | Other Compounds | Reference |

| Atriplex halimus | Methanolic Leaf Extract | 10.12 ± 0.56 mg GAE/g DW | - | Tannins, Alkaloids, Saponins | [5][8] |

| Atriplex halimus | Methanolic Stem Extract | 3.77 ± 0.19 mg GAE/g DW | - | - | [5][8] |

| Atriplex nummularia | Diethyl Ether/Ethyl Acetate Fraction (F/DieEA) | 23.437 ± 0.251 mg GAE/g E | 9.515 ± 0.277 mg QE/g E | Condensed Tannins: 2.617 ± 0.215 mg CE/g E | [9][10] |

| Atriplex nummularia | Dichloromethane/Ethyl Acetate Fraction (F/DcmEA) | 19.723 ± 0.190 mg GAE/g E | 9.238 ± 0.119 mg QE/g E | Condensed Tannins: 17.251 ± 0.354 mg CE/g E | [9][10] |

| Atriplex canescens | Aqueous Leaf Extract | 9.34 ± 1.24 mg GAE/g MS | 2.09 ± 0.08 mg QE/g MS | Tannins: 1.5 ± 0.11 mg EC/g MS | [10] |

| Atriplex canescens | Methanolic Leaf Extract | 8.67 ± 1.71 mg GAE/g MS | 1.90 ± 0.04 mg QE/g MS | Tannins: 2.1 ± 0.19 mg CE/g MS | [10] |

Abbreviations: GAE (Gallic Acid Equivalents), QE (Quercetin Equivalents), CE (Catechin Equivalents), DW (Dry Weight), E (Extract), MS (Materia Seca/Dry Matter).

Identified Bioactive Compounds

Beyond total content, specific compounds have been isolated and identified from various Atriplex species, providing insight into the molecules responsible for their biological activities.

-

Flavonoids and Glycosides: Species like Atriplex littoralis have yielded novel flavonoid glycosides such as atriplexins I-III, alongside known compounds like spinacetin 3-O-β-d-glucopyranoside.[11] From Atriplex lindleyi, several quercetin and isorhamnetin glycosides have been isolated.[12] Luteolin has also been identified for the first time in the genus from A. leucoclada.[3][13]

-

Phenolic Acids: Analysis of Atriplex extracts has revealed the presence of various phenolic acids, including gallic acid, syringic acid, caffeic acid, and chlorogenic acid.[6][14]

-

Terpenoids and Steroids: GC-MS analysis of n-hexane extracts from species such as Atriplex leucoclada and Atriplex crassifolia has identified a range of terpenoids, fatty acids, and steroids.[3][15] Commonly found compounds include n-hexadecanoic acid, phytol, vitamin E, campesterol, stigmasterol, and gamma-sitosterol.[15]

Biological Activities and Underlying Signaling Pathways

The rich phytochemical profile of Atriplex leaves translates into a spectrum of biological activities, with anti-inflammatory and antioxidant effects being the most prominent.

Antioxidant Activity

The antioxidant capacity of Atriplex extracts is well-documented and is primarily attributed to their high content of phenolic compounds.[5][16] These compounds can donate hydrogen atoms or electrons to neutralize free radicals, thereby mitigating oxidative stress.[16]

-

DPPH Radical Scavenging: Methanolic and aqueous extracts of A. lentiformis have demonstrated strong DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity, with IC50 values of 0.369 mg/ml and 0.307 mg/ml, respectively, for in-vitro cultured plants.[16]

-

Iron Reducing Power: Flavonoid-rich fractions from A. halimus have shown a significant ability to reduce ferric iron (Fe³⁺), another key mechanism of antioxidant action.[5]

Anti-inflammatory Activity

Chronic inflammation is a key factor in numerous diseases. Bioactive compounds from Atriplex species have demonstrated potent anti-inflammatory effects by modulating key inflammatory pathways.

-

COX-1 and COX-2 Inhibition: Extracts from A. leucoclada have shown a concentration-dependent inhibition of cyclooxygenase (COX-1 and COX-2) enzymes.[3][13] Notably, the extracts displayed a promising selectivity towards the inducible COX-2 enzyme, which is a primary target for anti-inflammatory drugs.[3][13] The n-hexane extract (ATH) exhibited an IC50 of 5.96 µg/ml against COX-2, while the defatted methanolic extract (ATD) had an IC50 of 14.40 µg/ml.[3][13]

-

Modulation of Inflammatory Cytokines: Studies on A. crassifolia have shown that its extracts can significantly modulate the levels of key inflammatory mediators.[15] The extracts were found to reduce the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). Concurrently, they upregulated the anti-inflammatory cytokine Interleukin-10 (IL-10).[15] This modulation is often mediated through the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[15]

Experimental Protocols

This section outlines the standard methodologies for the extraction and analysis of bioactive compounds from Atriplex lentiformis leaves, synthesized from established protocols.[3][17][18]

General Extraction Workflow

The extraction of bioactive compounds is the foundational step for phytochemical analysis. The choice of solvent is critical as it determines the polarity and type of compounds extracted.

-

Sample Preparation: Freshly collected leaves of A. lentiformis are washed, shade-dried or oven-dried at a low temperature (e.g., 40°C), and then ground into a fine powder.[17]

-

Extraction: The powdered leaf material is extracted using a suitable solvent. For broad-spectrum analysis, 80% methanol is commonly used.[3][13] The mixture is agitated or refluxed for several hours.

-

Filtration and Concentration: The resulting extract is filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude extract.

-

Fractionation (Optional): The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, n-butanol) to separate compounds based on their solubility.[5]

Phytochemical Screening and Quantification

-

Total Phenolic Content (TPC): Determined using the Folin-Ciocalteu method.[18] The extract is mixed with Folin-Ciocalteu reagent and sodium carbonate solution. After incubation, the absorbance is measured spectrophotometrically (approx. 765 nm). The TPC is expressed as gallic acid equivalents (mg GAE/g of extract).

-

Total Flavonoid Content (TFC): The aluminum chloride colorimetric method is widely used.[17] The extract is mixed with sodium nitrite, followed by aluminum chloride and sodium hydroxide. The absorbance is measured (approx. 510 nm), and the TFC is expressed as quercetin or catechin equivalents (mg QE/g or CE/g of extract).

In Vitro Bioactivity Assays

-

DPPH Radical Scavenging Assay: The extract is mixed with a methanolic solution of DPPH. The discoloration of the purple DPPH radical is measured spectrophotometrically (approx. 517 nm) after a set incubation period. The percentage of inhibition is calculated, and the IC50 value (the concentration required to scavenge 50% of the radicals) is determined.[16][17]

-

COX Inhibition Assay: Commercially available COX inhibitor screening kits (e.g., Cayman Chemical) are used to measure the inhibition of COX-1 and COX-2 isozymes. The assay typically measures the peroxidase activity of the COX enzymes, and the IC50 values for the extract are determined against both enzymes.[3][13]

Compound Identification

-

Gas Chromatography-Mass Spectrometry (GC-MS): Primarily used for the analysis of volatile and semi-volatile compounds in non-polar extracts (e.g., n-hexane). It separates compounds based on their boiling points and provides mass spectra for identification by comparison with libraries (e.g., NIST).[3][15]

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A powerful technique for identifying and quantifying non-volatile compounds like phenolic acids and flavonoid glycosides in polar extracts. It provides high-resolution mass data and fragmentation patterns for structural elucidation.[14][18]

Conclusion and Future Directions

Atriplex lentiformis and its congeners represent a valuable, yet underexplored, source of bioactive compounds with significant therapeutic potential, particularly in the realms of antioxidant and anti-inflammatory applications. The presence of flavonoids, phenolic acids, and sterols underpins these activities, which are mediated through the modulation of key cellular targets like COX enzymes and the NF-κB signaling pathway.

For drug development professionals, the demonstrated selectivity of Atriplex extracts for COX-2 over COX-1 is particularly noteworthy, suggesting a potential for developing anti-inflammatory agents with improved gastrointestinal safety profiles. Future research should focus on:

-

Comprehensive Phytochemical Profiling: In-depth analysis of A. lentiformis leaves using high-resolution techniques like LC-MS/MS and NMR to isolate and definitively identify the key bioactive molecules.

-

Mechanism of Action Studies: Elucidating the precise molecular interactions of isolated compounds with their protein targets (e.g., COX-2, IKKβ).

-

In Vivo Efficacy and Safety: Validating the in vitro findings through robust animal models of inflammation and oxidative stress, coupled with thorough toxicological assessments.

By systematically exploring the chemical diversity of Atriplex lentiformis, the scientific community can unlock its potential for developing novel, nature-derived therapeutics.

References

- 1. pfaf.org [pfaf.org]

- 2. temperate.theferns.info [temperate.theferns.info]

- 3. Phytochemical investigation and anti-inflammatory potential of Atriplex leucoclada Boiss - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Antioxidant activity of methanolic extracts and some bioactive compounds of Atriplex halimus [comptes-rendus.academie-sciences.fr]

- 6. Antihyaluronidase and Antioxidant Potential of Atriplex sagittata Borkh. in Relation to Phenolic Compounds and Triterpene Saponins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arccarticles.s3.amazonaws.com [arccarticles.s3.amazonaws.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijpras.com [ijpras.com]

- 11. Phenolic Compounds from Atriplex littoralis and Their Radiation-Mitigating Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Phytochemical investigation and anti-inflammatory potential of Atriplex leucoclada Boiss - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LC–MS/MS Phytochemical Profiling, Antioxidant Activity, and Cytotoxicity of the Ethanolic Extract of Atriplex halimus L. against Breast Cancer Cell Lines: Computational Studies and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Ameliorative effects of Atriplex crassifolia (C.A.Mey) on pain and inflammation through modulation of inflammatory biomarkers and GC-MS-based metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Multiparametric Protocol for the Detailed Phytochemical and Antioxidant Characterisation of Plant Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Evaluation of Bioactive Effects of Five Plant Extracts with Different Phenolic Compositions against Different Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the Ethnobotanical Uses of Atriplex canescens

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atriplex canescens, commonly known as fourwing saltbush, chamiso, or chamiza, is a perennial shrub native to the arid and semi-arid regions of North America.[1] For centuries, various Indigenous communities have utilized this hardy plant for a wide range of purposes, including as a food source, for ceremonial practices, and most notably, for its medicinal properties.[2] Traditional applications point towards its potential as a source of novel therapeutic agents, particularly for inflammatory conditions, skin ailments, and gastrointestinal issues. This technical guide provides a comprehensive overview of the ethnobotanical uses of Atriplex canescens, supported by available phytochemical and pharmacological data. It aims to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this resilient plant. While specific quantitative data and detailed molecular mechanism studies on Atriplex canescens are limited, this guide consolidates the existing knowledge and provides a framework for future research and development.

Ethnobotanical Uses

Numerous Native American tribes have a rich history of using Atriplex canescens for medicinal and other purposes. The plant's adaptability to harsh environments has made it a readily available and valuable resource. The following table summarizes the documented ethnobotanical uses of Atriplex canescens.

| Tribe/Group | Plant Part Used | Traditional Use | Preparation Method | Citation |

| Zuni | Flowers, Roots | Treatment of ant bites and stomach aches. | A poultice of fresh or dried flowers was applied to ant bites. An infusion of the dried root and blossoms was also used for ant bites. | [3] |

| Navajo | Leaves, Stems, Ashes | To impart a salty flavor to food, as a yellow dye for wool, and the ashes used to make green bread from blue corn dough. Leaves used as a snuff for nasal problems. | Leaves were placed on coals during roasting. Young leaves and shoots were used for dyeing. | [2] |

| Hopi | Ashes | Used as a substitute for baking soda and to maintain the blue color of corn products. | The plant was burned to produce alkaline ashes. | [4] |

| Paiute | Leaves | Treatment for aches and sore muscles. | A boil of the leaves was used. | |

| Diegueño | Leaves | Used as soap. | Leaves were lathered with water. | |

| Havasupai | Leaves | Used as a soapy lather to wash hair and for skin irritations like itches and rashes. | Leaves were pounded into a soapy lather. | |

| Shoshoni | Roots | Used as a cathartic (physic). | A decoction of fresh roots with salt was taken. | |

| Isleta | Various parts | Used to make poisonous arrowheads. | [3] |

Phytochemical Composition

While comprehensive quantitative phytochemical analysis of Atriplex canescens is not extensively documented in the available literature, studies on the Atriplex genus indicate the presence of several classes of bioactive compounds. These include flavonoids, saponins, tannins, and phenolic acids. The presence of saponins, which have soap-like properties, likely explains the traditional use of the leaves as a cleaning agent.[3] Flavonoids and phenolic compounds are known for their antioxidant and anti-inflammatory properties, which may underlie many of the plant's medicinal uses.

A study on the aqueous and methanolic extracts of Atriplex canescens leaves provided the following quantitative data on its phenolic, flavonoid, and tannin content:[1]

| Extract Type | Total Polyphenols (mg GAE/g MS) | Total Flavonoids (mg QE/g MS) | Total Tannins (mg EC/g MS) |

| Aqueous Extract | 9.34 ± 1.24 | 2.09 ± 0.08 | 1.5 ± 0.11 |

| Methanolic Extract | 8.67 ± 1.71 | 1.90 ± 0.04 | 2.1 ± 0.19 |

GAE: Gallic Acid Equivalents; QE: Quercetin Equivalents; EC: Epicatechin Equivalents; MS: Mass Spectrometry

Further research is required to isolate and quantify the specific bioactive compounds within Atriplex canescens and to correlate them with its traditional medicinal uses.

Pharmacological Activities (Data from Related Atriplex Species)

Due to the limited specific pharmacological data for Atriplex canescens, this section presents data from closely related Atriplex species to provide an indication of the potential bioactivities. These findings suggest that Atriplex canescens may possess similar properties.

Anti-inflammatory Activity

A study on Atriplex leucoclada evaluated the in vitro anti-inflammatory activity of its extracts by measuring the inhibition of cyclooxygenase (COX-1 and COX-2) enzymes.[5]

| Extract | COX-1 IC₅₀ (µg/mL) | COX-2 IC₅₀ (µg/mL) |

| Defatted Methanolic Extract (ATD) | 41.22 | 14.40 |

| n-Hexane Extract (ATH) | 16.74 | 5.96 |

| Ibuprofen (Standard) | 6.88 | 2.68 |

These results indicate a selective inhibition of COX-2, a key target in anti-inflammatory drug development.

Antioxidant Activity

The antioxidant potential of various Atriplex species has been evaluated using different assays. The following table summarizes the 50% inhibitory concentration (IC₅₀) values from DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays for extracts of Atriplex nummularia.[1]

| Fraction | DPPH IC₅₀ (mg/mL) |

| Dichloromethane | 3.073 ± 0.088 |

| Diethyl Ether | - |

| n-Butanol | - |

| Aqueous | 4.666 ± 0.859 |

Lower IC₅₀ values indicate stronger antioxidant activity.

Experimental Protocols

Plant Material Collection and Preparation

-

Collection: Aerial parts (leaves, stems, flowers) of Atriplex canescens should be collected from a specified location, noting the geographical coordinates, date of collection, and phenological state of the plant. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.

-

Drying: The collected plant material should be air-dried in the shade at room temperature for 2-3 weeks or until a constant weight is achieved. Alternatively, a plant dryer at 40-50°C can be used.

-

Grinding: The dried plant material should be ground into a coarse powder using a mechanical grinder. The powdered material should be stored in airtight containers in a cool, dark, and dry place until extraction.

Extraction and Fractionation

The following is a general protocol for sequential extraction to separate compounds based on polarity.

-

Maceration: The powdered plant material (100 g) is subjected to sequential maceration with solvents of increasing polarity (e.g., n-hexane, dichloromethane, methanol; 500 mL each).

-

Procedure: For each solvent, the mixture is stirred or sonicated for 24 hours at room temperature.

-

Filtration: After each maceration, the mixture is filtered through Whatman No. 1 filter paper. The filtrate is collected, and the residue (marc) is used for the next extraction step.

-

Solvent Evaporation: The solvent from each filtrate is evaporated under reduced pressure using a rotary evaporator at a temperature below 45°C to obtain the crude extracts.

-

Storage: The dried extracts are stored at -20°C until further analysis.

In Vitro Anti-inflammatory Assay: COX Inhibition Assay

This protocol is based on the method described for Atriplex leucoclada and can be adapted for A. canescens.[5]

-

Enzyme and Substrate Preparation: Ovine COX-1 and human recombinant COX-2 enzymes are used. Arachidonic acid is used as the substrate.

-

Reaction Mixture: The reaction mixture contains Tris-HCl buffer (pH 8.0), glutathione, hemoglobin, and the enzyme.

-

Incubation: The mixture is pre-incubated with various concentrations of the plant extract or a standard inhibitor (e.g., ibuprofen) for 5 minutes at 25°C.

-

Reaction Initiation: The reaction is initiated by adding arachidonic acid.

-

Termination and Measurement: The reaction is stopped after a specific time (e.g., 10 minutes) by adding a solution of trichloroacetic acid. The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

-

Calculation: The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Potential Signaling Pathways

While no studies have directly investigated the signaling pathways modulated by Atriplex canescens extracts, its traditional use for inflammatory conditions and the presence of flavonoids and other polyphenols in the genus suggest a potential interaction with key inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[6][7] The following diagram illustrates a hypothetical mechanism of action.

Disclaimer: This diagram represents a hypothetical model of the anti-inflammatory action of Atriplex canescens phytochemicals based on the known mechanisms of similar compounds. Further research is required to validate these pathways for Atriplex canescens extracts and its specific constituents.

Conclusion and Future Directions

Atriplex canescens has a long and rich history of ethnobotanical use, particularly for medicinal purposes. Its traditional applications for inflammatory and skin conditions are supported by the presence of bioactive compounds like flavonoids and saponins, which are known to possess anti-inflammatory and antioxidant properties. However, a significant gap exists in the scientific literature regarding the specific quantitative phytochemical profile, detailed pharmacological studies, and the molecular mechanisms of action of Atriplex canescens.

Future research should focus on:

-

Comprehensive Phytochemical Analysis: Isolation and quantification of the major bioactive compounds from different plant parts of Atriplex canescens.

-

In-depth Pharmacological Evaluation: Systematic in vitro and in vivo studies to validate the traditional medicinal uses, including anti-inflammatory, antioxidant, antimicrobial, and wound-healing activities, with a focus on determining dose-response relationships and IC₅₀ values.

-

Mechanism of Action Studies: Investigation of the molecular targets and signaling pathways modulated by Atriplex canescens extracts and its isolated compounds to elucidate their mechanisms of action.

-

Toxicology and Safety Assessment: Thorough evaluation of the potential toxicity of Atriplex canescens extracts to ensure their safety for therapeutic use.

Addressing these research gaps will be crucial for unlocking the full therapeutic potential of Atriplex canescens and for the development of novel, plant-derived drugs for a variety of ailments.

References

- 1. ijpras.com [ijpras.com]

- 2. researchgate.net [researchgate.net]

- 3. Natural product-driven dual COX-LOX inhibitors: Overview of recent studies on the development of novel anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 6. Crosstalk between phytochemicals and inflammatory signaling pathways | springermedicine.com [springermedicine.com]

- 7. Frontiers | The Anti-Inflammatory Properties of Phytochemicals and Their Effects on Epigenetic Mechanisms Involved in TLR4/NF-κB-Mediated Inflammation [frontiersin.org]

Genetic Diversity Within the Atriplex Genus: A Technical Guide for Researchers

The genus Atriplex, commonly known as saltbush, comprises a diverse group of plants well-adapted to saline and arid environments. This resilience makes them a subject of significant interest for researchers in plant science and drug development, particularly in the context of identifying novel genes and pathways for stress tolerance. Understanding the genetic diversity within this genus is paramount for unlocking its full potential. This technical guide provides an in-depth overview of the genetic variability within Atriplex, detailed experimental protocols for its assessment, and a summary of key findings to support further research and development.

Species Diversity and Ploidy Levels

The Atriplex genus is characterized by considerable species diversity and a high prevalence of polyploidy, which has played a crucial role in its evolution and adaptation. The basic chromosome number for the genus is x = 9.

| Species | Ploidy Level | Chromosome Number (2n) | Geographic Distribution |

| Atriplex halimus | Diploid, Tetraploid, Hexaploid | 18, 36, 54 | Mediterranean Basin, North Africa, Middle East |

| Atriplex canescens | Diploid, Tetraploid, Hexaploid | 18, 36, 54 | North America |

| Atriplex lentiformis | Tetraploid | 36 | Southwestern United States, Northern Mexico |

| Atriplex nummularia | Diploid, Tetraploid, Hexaploid, Octoploid, Dodecaploid | 18, 36, 54, 72, 108 | Australia |

| Atriplex confertifolia | Diploid, Tetraploid | 18, 36 | Western North America |

| Atriplex hortensis | Tetraploid | 36 | Eurasia |

| Atriplex prostrata | Tetraploid | 36 | Europe, Asia, North Africa |

| Atriplex amnicola | Hexaploid | 54 | Australia |

| Atriplex undulata | Diploid | 18 | South America |

| Atriplex schugnanica | Diploid | 18 | Central Asia |

Molecular Markers and Genetic Variation

A variety of molecular markers have been employed to assess the genetic diversity within and between Atriplex species. These studies have consistently revealed high levels of genetic variation, particularly in species with wide geographic distributions.

| Marker Type | Species Studied | Key Findings |

| ISSR (Inter-Simple Sequence Repeat) | A. halimus, A. canescens, A. nummularia | High levels of polymorphism, significant genetic differentiation among populations, correlation between genetic and geographic distance. |

| RAPD (Random Amplified Polymorphic DNA) | A. lentiformis, A. confertifolia | Revealed considerable genetic variability within species, useful for population-level studies. |

| AFLP (Amplified Fragment Length Polymorphism) | A. prostrata, A. hortensis | High-resolution fingerprinting, effective for distinguishing closely related species and assessing hybridization. |

| Chloroplast DNA (cpDNA) | Various Atriplex species | Used to infer phylogenetic relationships and trace maternal lineages, revealing patterns of colonization and hybridization. |

| Microsatellites (SSRs) | A. canescens, A. halimus | Highly polymorphic markers, ideal for population genetics, parentage analysis, and gene flow studies. |

Experimental Protocols

DNA Extraction: CTAB Method for Atriplex

This protocol is adapted for plants with high levels of polysaccharides and secondary metabolites, common in Atriplex.

Materials:

-

Fresh or silica-dried leaf tissue

-

Liquid nitrogen

-

CTAB extraction buffer (2% CTAB, 100 mM Tris-HCl pH 8.0, 20 mM EDTA, 1.4 M NaCl, 1% PVP)

-

β-mercaptoethanol

-

Chloroform:isoamyl alcohol (24:1)

-

Isopropanol

-

70% Ethanol

-

TE buffer (10 mM Tris-HCl pH 8.0, 1 mM EDTA)

-

RNase A

Procedure:

-

Grind 100-200 mg of leaf tissue to a fine powder in liquid nitrogen.

-

Transfer the powder to a 2 mL microcentrifuge tube and add 1 mL of pre-warmed (65°C) CTAB extraction buffer with 0.2% β-mercaptoethanol.

-

Incubate at 65°C for 60 minutes with occasional mixing.

-

Add an equal volume of chloroform:isoamyl alcohol, mix by inversion for 15 minutes.

-

Centrifuge at 12,000 rpm for 15 minutes.

-

Transfer the upper aqueous phase to a new tube.

-

Add 0.7 volumes of cold isopropanol and mix gently to precipitate DNA.

-

Incubate at -20°C for at least 30 minutes.

-

Centrifuge at 12,000 rpm for 10 minutes to pellet the DNA.

-

Wash the pellet with 1 mL of 70% ethanol.

-

Air-dry the pellet and resuspend in 50-100 µL of TE buffer.

-

Add RNase A to a final concentration of 10 µg/mL and incubate at 37°C for 30 minutes.

-

Store DNA at -20°C.

ISSR-PCR Amplification

Materials:

-

Genomic DNA (25 ng/µL)

-

ISSR primers (e.g., (AG)8YC, (GA)8YC)

-

Taq DNA polymerase

-

dNTPs

-

PCR buffer

-

MgCl2

PCR Reaction Mix (25 µL):

-

Template DNA: 2 µL

-

ISSR Primer (10 µM): 2 µL

-

Taq Polymerase (5 U/µL): 0.2 µL

-

dNTPs (10 mM): 1 µL

-

PCR Buffer (10x): 2.5 µL

-

MgCl2 (25 mM): 1.5 µL

-

Nuclease-free water: 15.8 µL

PCR Cycling Conditions:

-

Initial denaturation: 94°C for 5 minutes

-

Denaturation: 94°C for 30 seconds (35 cycles)

-

Annealing: 50-58°C (primer dependent) for 45 seconds (35 cycles)

-

Extension: 72°C for 1 minute 30 seconds (35 cycles)

-

Final extension: 72°C for 7 minutes

Product Analysis:

-

Resolve the amplified products on a 1.5% agarose gel stained with ethidium bromide.

-

Visualize under UV light and score bands for presence (1) or absence (0).

Visualizations

Experimental Workflow for Genetic Diversity Analysis

Signaling Pathway for Salt Stress Adaptation

Hybridization and Polyploidy

Hybridization and polyploidy are significant evolutionary drivers in the Atriplex genus, contributing to the emergence of new species and ecotypes with enhanced adaptability. Interspecific hybridization is common, and the resulting polyploids often exhibit novel traits and broader ecological tolerances than their diploid progenitors. This is particularly evident in the successful colonization of harsh environments. The high frequency of polyploidy in Atriplex suggests that whole-genome duplication has provided a crucial mechanism for generating the genetic novelty necessary for adaptation to saline and arid conditions.

Genetic Adaptation to Salinity and Drought

Atriplex species have evolved a sophisticated suite of mechanisms to cope with high salinity and drought, which are underpinned by their genetic diversity. Key adaptations include:

-

Ion Homeostasis: Efficient sequestration of Na+ ions into the vacuole and efflux from the cytoplasm, mediated by transporters such as the Salt Overly Sensitive (SOS) pathway components.

-

Osmotic Adjustment: Accumulation of compatible solutes like proline and glycine betaine to maintain cellular turgor and protect enzymatic functions.

-

Antioxidant Defense: Upregulation of antioxidant enzymes (e.g., superoxide dismutase, catalase) to mitigate oxidative stress caused by abiotic pressures.

-

Morphological Adaptations: Development of specialized structures like salt bladders on the leaf surface to excrete excess salt.

The genetic variation within these adaptive pathways is a key resource for identifying candidate genes for improving stress tolerance in crop plants.

Conclusion and Future Directions

The Atriplex genus represents a rich reservoir of genetic diversity, which has been fundamental to its ecological success in extreme environments. The high levels of polymorphism, frequent hybridization, and prevalence of polyploidy have provided the raw material for adaptation to salinity and drought. Future research should focus on:

-

Genome-Wide Association Studies (GWAS): To link specific genetic variants to key adaptive traits.

-

Transcriptomics: To understand the gene expression dynamics under different stress conditions.

-

Comparative Genomics: To elucidate the evolutionary history of stress-related gene families.

By leveraging these advanced genomic tools, researchers can further unravel the genetic basis of stress adaptation in Atriplex, paving the way for the development of more resilient crops and novel therapeutic agents.

Unveiling the Resilience of Atriplex: A Technical Guide to Salt Tolerance Mechanisms

For Researchers, Scientists, and Drug Development Professionals

The genus Atriplex, commonly known as saltbush, encompasses a range of halophytic species renowned for their exceptional ability to thrive in saline environments. This technical guide delves into the core physiological and molecular mechanisms underpinning the remarkable salt tolerance of Atriplex, providing researchers and scientists with a comprehensive understanding of these adaptive strategies. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved in orchestrating the salt stress response in these resilient plants.

Core Salt Tolerance Mechanisms in Atriplex

Atriplex species have evolved a sophisticated suite of mechanisms to counteract the dual challenges of osmotic stress and ion toxicity imposed by high salinity. These strategies operate at multiple levels, from anatomical adaptations to intricate cellular and molecular responses.

Ion Homeostasis: The Role of Salt Glands and Vacuolar Sequestration

A key feature of many Atriplex species is the presence of specialized epidermal structures called salt glands or vesicular hairs. These act as "biological desalination" systems, actively excreting excess salt from the plant tissues to the leaf surface, thereby preventing the buildup of toxic ion concentrations in photosynthetically active cells.

In addition to active salt extrusion, Atriplex species employ efficient vacuolar sequestration of ions, particularly Na⁺ and Cl⁻. This compartmentalization within the large central vacuole of cells minimizes the concentration of these ions in the cytoplasm, protecting vital enzymatic processes. This is crucial for maintaining a favorable cytosolic K⁺/Na⁺ ratio, which is essential for normal cellular function.

Osmotic Adjustment: Accumulation of Compatible Solutes

To cope with the low water potential of saline soils, Atriplex species accumulate high concentrations of osmotically active solutes in their cytoplasm. This process, known as osmotic adjustment, allows the plant to maintain turgor and water uptake. While inorganic ions stored in the vacuole contribute significantly to the overall osmotic potential of the cell, the cytoplasm relies on the synthesis and accumulation of organic "compatible solutes." These include:

-

Proline: This amino acid is a well-documented osmoprotectant, accumulating in response to salt and drought stress.

-

Glycine Betaine: This quaternary ammonium compound is another crucial compatible solute that plays a significant role in osmotic adjustment and the protection of cellular structures under salt stress.

The relative reliance on proline versus glycine betaine can vary between different Atriplex populations, with coastal populations often showing a greater ability to accumulate glycine betaine in response to salinity, while inland populations may accumulate more proline in response to water stress.[1][2]

Antioxidant Defense System

Salinity stress inevitably leads to the production of reactive oxygen species (ROS), which can cause significant damage to cellular components. Atriplex species possess a robust antioxidant defense system to mitigate this oxidative stress. This system includes a suite of antioxidant enzymes that work in concert to detoxify ROS. Key enzymes involved are:

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide radical (O₂⁻) into molecular oxygen (O₂) and hydrogen peroxide (H₂O₂).

-

Catalase (CAT): This enzyme is responsible for the decomposition of hydrogen peroxide into water and oxygen.

-

Ascorbate Peroxidase (APX): This enzyme also detoxifies hydrogen peroxide, using ascorbate as the reducing agent.

Studies on Atriplex hortensis have shown that while ascorbate peroxidase (APX) and glutathione reductase (GR) activities are significantly elevated under salt stress, catalase (CAT) and superoxide dismutase (SOD) activities may decline at higher salt concentrations.[3]

Quantitative Data on Salt Tolerance Parameters

The following tables summarize quantitative data from various studies on Atriplex species under different salinity treatments, providing a comparative overview of their physiological responses.

Table 1: Ion Concentration in Atriplex Species under Salt Stress

| Species | Treatment (NaCl) | Tissue | Na⁺ Concentration | K⁺ Concentration | Na⁺/K⁺ Ratio | Reference |

| Atriplex halimus | 160 mM | Shoots | Increased | Maintained | Increased | [1] |

| Atriplex leucoclada | Increasing Salinity | Plant Tissue | Increased | Decreased | Increased | [4][5] |

| Atriplex nummularia | High Salinity | Leaf Tissues | High Accumulation | - | - | [6] |

| Atriplex semibaccata | High Salinity | Leaf Tissues | High Accumulation | - | - | [6] |

Table 2: Osmolyte Concentration in Atriplex Species under Salt Stress

| Species | Treatment | Tissue | Proline Concentration | Glycine Betaine Concentration | Reference |

| Atriplex halimus (Coastal) | 160 mM NaCl | Shoots | Moderate Increase | Significant Increase | [2] |

| Atriplex halimus (Inland) | 15% PEG (Water Stress) | Shoots | Significant Increase | Moderate Increase | [2] |

| Atriplex leucoclada | Increasing Salt & Water Stress | - | Increased | - | [4][5] |

| Atriplex nummularia | Salt Stress | Leaf Tissues | - | 29.69 mmol/kg FW | [6] |

| Atriplex semibaccata | Salt Stress | Leaf Tissues | - | 42.68 mmol/kg FW | [6] |

Table 3: Antioxidant Enzyme Activity in Atriplex hortensis under Salt Stress

| Treatment (NaCl) | APX Activity | GR Activity | CAT Activity | SOD Activity | Reference |

| 90 mM | Significantly Elevated | Significantly Elevated | Declined | Declined | [3] |

| 180 mM | Increased (var. purpurea) | Significantly Elevated | Increased (var. purpurea) | Declined | [3] |

| 260 mM | Significantly Elevated | Significantly Elevated | Declined | Declined | [3] |

Signaling Pathways in Salt Stress Response

The response of Atriplex to salt stress is governed by complex signaling pathways that perceive the stress signal and initiate downstream responses. Two of the most critical pathways are the Salt Overly Sensitive (SOS) pathway and the Abscisic Acid (ABA) signaling pathway.

The Salt Overly Sensitive (SOS) Pathway

The SOS pathway is a primary mechanism for maintaining ion homeostasis under salt stress. It involves a series of proteins that work to extrude Na⁺ ions from the cytosol.

Caption: The Salt Overly Sensitive (SOS) signaling pathway for Na⁺ efflux.

Abscisic Acid (ABA) Signaling Pathway

ABA is a key phytohormone that regulates various aspects of the plant's response to abiotic stresses, including salinity. Under salt stress, ABA signaling can lead to stomatal closure to reduce water loss and can also influence ion transport.

Caption: Abscisic Acid (ABA) signaling pathway in response to salt stress.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of salt tolerance mechanisms in Atriplex.

Determination of Ion Content in Plant Tissues

Objective: To quantify the concentration of key ions (e.g., Na⁺, K⁺) in plant tissues.

Methodology:

-

Sample Preparation:

-

Harvest fresh plant material (leaves, roots).

-

Wash the samples thoroughly with deionized water to remove any surface contamination.

-

Blot the samples dry with paper towels.

-

Record the fresh weight of the samples.

-

Dry the samples in an oven at 70°C to a constant weight to determine the dry weight.

-

-

Digestion:

-

Grind the dried plant material to a fine powder.

-

Accurately weigh a known amount of the dried powder (e.g., 0.1 g).

-

Digest the sample using a mixture of strong acids (e.g., nitric acid and perchloric acid) in a digestion block or microwave digester until the solution is clear.

-

-

Analysis:

-

Dilute the digested sample to a known volume with deionized water.

-

Analyze the concentration of Na⁺ and K⁺ in the diluted sample using an Atomic Absorption Spectrophotometer (AAS) or an Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES).

-

Prepare standard solutions of known concentrations for each ion to generate a calibration curve.

-

Calculate the ion concentration in the original plant tissue based on the measured absorbance/emission and the dilution factor, expressing the results as mg/g dry weight or similar units.

-

Determination of Proline Concentration

Objective: To quantify the accumulation of the compatible solute proline in plant tissues under salt stress.

Methodology (based on the Bates et al., 1973 method): [7][8]

-

Extraction:

-

Homogenize 0.5 g of fresh plant material in 10 mL of 3% aqueous sulfosalicylic acid.[7]

-

Filter the homogenate through Whatman No. 2 filter paper.

-

-

Reaction:

-

Take 2 mL of the filtrate in a test tube.

-

Add 2 mL of acid-ninhydrin reagent (1.25 g ninhydrin warmed in 30 mL glacial acetic acid and 20 mL 6 M phosphoric acid).[8]

-

Add 2 mL of glacial acetic acid.

-

Incubate the mixture at 100°C for 1 hour.[8]

-

Terminate the reaction by placing the test tube in an ice bath.[8]

-

-

Measurement:

-

Add 4 mL of toluene to the reaction mixture and mix vigorously.[7]

-

Allow the layers to separate.

-

Aspirate the upper toluene layer and measure its absorbance at 520 nm using a spectrophotometer, with toluene as the blank.[7]

-

Determine the proline concentration from a standard curve prepared using known concentrations of L-proline.[8]

-

Express the results as µmol/g fresh weight.

-

Assay of Antioxidant Enzyme Activity

Objective: To measure the activity of key antioxidant enzymes (SOD, CAT, APX) in plant tissues.

General Protocol for Enzyme Extraction:

-

Freeze fresh plant tissue (e.g., 0.5 g) in liquid nitrogen and grind to a fine powder using a mortar and pestle.

-

Homogenize the powder in an ice-cold extraction buffer (e.g., 50 mM potassium phosphate buffer, pH 7.0, containing 1 mM EDTA and 1% polyvinylpyrrolidone).

-

Centrifuge the homogenate at 4°C (e.g., 15,000 x g for 20 minutes).

-

Use the resulting supernatant as the crude enzyme extract for the following assays.

4.3.1. Superoxide Dismutase (SOD) Assay:

-

Principle: Based on the inhibition of the photochemical reduction of nitroblue tetrazolium (NBT).

-

Reaction Mixture: Typically contains potassium phosphate buffer, methionine, NBT, EDTA, and riboflavin.

-

Procedure:

-

Add the enzyme extract to the reaction mixture.

-

Expose the mixture to a light source (e.g., fluorescent lamps) for a specific period (e.g., 15 minutes).

-

Measure the absorbance at 560 nm.

-

A control reaction without the enzyme extract will develop maximum color.

-

One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of the NBT photoreduction rate.

-

4.3.2. Catalase (CAT) Assay:

-

Principle: Measures the rate of H₂O₂ decomposition.

-

Reaction Mixture: Contains potassium phosphate buffer and H₂O₂.

-

Procedure:

-

Initiate the reaction by adding the enzyme extract to the reaction mixture.

-

Monitor the decrease in absorbance at 240 nm due to the consumption of H₂O₂.

-

Calculate the enzyme activity using the extinction coefficient of H₂O₂.

-

4.3.3. Ascorbate Peroxidase (APX) Assay:

-

Principle: Measures the rate of ascorbate oxidation.

-

Reaction Mixture: Contains potassium phosphate buffer, ascorbate, and H₂O₂.

-

Procedure:

-

Initiate the reaction by adding H₂O₂.

-

Monitor the decrease in absorbance at 290 nm due to the oxidation of ascorbate.

-

Calculate the enzyme activity using the extinction coefficient of ascorbate.

-

Caption: Overview of key experimental workflows for studying salt tolerance.

Conclusion

Atriplex species represent a valuable model system for understanding the complex mechanisms of salt tolerance in plants. Their ability to manage ion homeostasis through specialized salt glands and efficient vacuolar sequestration, coupled with robust osmotic adjustment and antioxidant defense systems, provides a multifaceted strategy for survival and growth in saline environments. The detailed protocols and pathway visualizations provided in this guide offer a foundational resource for researchers seeking to further unravel the intricacies of salt tolerance and to explore the potential for enhancing this trait in agronomically important crop species. The continued study of these remarkable halophytes holds significant promise for developing innovative solutions to the global challenge of soil salinity in agriculture.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. notulaebotanicae.ro [notulaebotanicae.ro]

- 4. Frontiers | Evaluating the resistance mechanism of Atriplex leucoclada (Orache) to salt and water stress; A potential crop for biosaline agriculture [frontiersin.org]

- 5. Evaluating the resistance mechanism of Atriplex leucoclada (Orache) to salt and water stress; A potential crop for biosaline agriculture - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 4.4.4. Determination of Proline Content [bio-protocol.org]

- 8. plant-stress.weebly.com [plant-stress.weebly.com]

Atriplex as a Model Organism for Salinity Stress: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Soil salinization is a significant abiotic stress that curtails agricultural productivity worldwide. Halophytes, plants naturally adapted to thrive in saline environments, represent a crucial genetic resource for understanding the mechanisms of salt tolerance. Among these, species of the genus Atriplex have emerged as exemplary model organisms. These plants, often referred to as saltbushes, can complete their life cycle in soils containing high concentrations of salt (e.g., over 200 mM NaCl) and have evolved sophisticated physiological and biochemical strategies to cope with ionic toxicity, osmotic stress, and oxidative damage.[1]

Atriplex species such as A. halimus, A. nummularia, and A. canescens are xero-halophytes, adapted to both drought and salinity.[2][3] Their remarkable resilience is attributed to a combination of mechanisms including efficient ion homeostasis through specialized structures like salt glands and vesiculated hairs, osmotic adjustment via the accumulation of inorganic ions and compatible solutes, and a robust antioxidant system.[4][5][6][7] This guide provides an in-depth technical overview of Atriplex as a model system, summarizing key quantitative data, detailing experimental protocols, and visualizing the core molecular pathways involved in its response to salinity stress.

Physiological and Biochemical Responses to Salinity

Atriplex species exhibit a range of dose-dependent responses to increasing salinity. While high salt concentrations can be inhibitory, moderate levels often stimulate growth, highlighting their halophytic nature.[8]

Growth Parameters

Salinity has a significant impact on plant biomass and morphology. Generally, moderate salinity enhances growth in Atriplex, while very high concentrations lead to a reduction in biomass.[9][10] The allocation of resources often shifts, with root growth sometimes being less inhibited than shoot growth as an adaptive response to enhance water uptake.[10][11]

| Species | NaCl Concentration (mM) | Effect on Dry Biomass | Effect on Plant Height/Length | Reference |

| A. hortensis | Saline Field Conditions | 56% decrease in total dry biomass compared to control. | Shoot growth more inhibited than root growth. | [11] |

| A. halimus | 171 | Decrease in belowground and aboveground biomass. | - | [12] |

| 513 | Further decrease in biomass, related to photosynthetic limitations. | - | [12] | |

| A. griffithii | 90 | Substantial promotion of root growth. | - | [13] |

| 360 | Significant inhibition of total plant dry weight. | - | [13] | |

| A. prostrata | Increasing Salinity | Significant reduction in biomass. | Significant decrease in internode length. | [14][15] |

| A. canescens | Increasing Salinity | Biomass production decreased with increasing salinity gradient. | - | [9] |

Photosynthetic and Water Relations

Salinity stress directly affects photosynthesis and water uptake. Atriplex species manage osmotic stress by adjusting their water potential to be more negative than the soil solution, thereby maintaining water absorption.[13] However, high salinity can lead to stomatal closure and reduce photosynthetic efficiency.[3][12]

| Species | NaCl Concentration (mM) | Effect on Photosynthesis | Effect on Water Relations | Reference |

| A. halimus | 150, 300, 600 | Photosynthetic activity (PSII) slightly decreased with increased concentration and exposure time. | Total chlorophyll content increased. | [2][3] |

| A. prostrata | Increasing Salinity | Net photosynthesis declined dramatically. | Leaf water potential became more negative. | [14][15] |

| A. griffithii | 90, 180, 360 | - | Shoot water potential and osmotic potential became more negative with increasing salinity. | [13] |

| A. canescens | 150 (with drought) | Photosynthetic capacity was improved compared to drought alone. | Increased relative water content (RWC) and turgor potential. | [16] |

Ion and Osmolyte Accumulation

A key strategy for salt tolerance in Atriplex is ion accumulation for osmotic adjustment. These plants absorb high quantities of Na⁺ and Cl⁻ from the soil and transport them to the shoots, where they are compartmentalized in vacuoles to lower the cellular water potential without harming cytoplasmic enzymes.[17] This is supplemented by the synthesis of organic compatible solutes like proline and glycine betaine.[9]

| Species | NaCl Concentration (mM) | Ion Content Changes | Organic Osmolyte Changes | Reference |

| A. halimus | 150, 300, 600 | - | Free proline content increased. | [2][3] |

| A. griffithii | 90, 180, 360 | Na⁺ and Cl⁻ content increased in shoots and roots; K⁺, Ca²⁺, and Mg²⁺ decreased. | Glycine betaine concentration increased, especially in leaves at 360 mM. | [13] |

| A. prostrata | Increasing Salinity | Significant accumulation of Na⁺; decrease in K⁺, Ca²⁺, and Mg²⁺. | - | [14][15] |

| A. canescens | Increasing Salinity | - | Proline, soluble sugars, and total proteins increased. | [9] |

| 150 (with drought) | Na⁺ accumulation increased for osmotic adjustment. | Proline and betaine content increased. | [16] |

Antioxidant System Response

Salinity stress induces the production of reactive oxygen species (ROS), leading to oxidative damage. Atriplex counters this with a robust antioxidant defense system, including enzymes like superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX).[18]

| Species | Stress Condition | Enzyme Activity Changes | Oxidative Stress Markers | Reference |

| A. halimus | 150, 300, 600 mM NaCl | - | Malondialdehyde (MDA) levels were significantly lower after 70h of stress compared to 30h. | [2][3] |

| A. prostrata | Increasing Salinity | Soluble peroxidase accumulated in internodes. | - | [14][15] |

| A. micrantha | NaCl Stress | Transgenic maize expressing A. micrantha BADH gene showed higher betaine aldehyde dehydrogenase activity. | Lower malondialdehyde (MDA) content and lower relative electrical conductivity compared to wild type. | [19] |

Mechanisms of Salt Tolerance: Signaling and Experimental Workflows

The salt tolerance of Atriplex is a multifaceted process involving coordinated physiological and molecular responses. These can be visualized through signaling pathways and experimental workflows.

Experimental Workflow for Salinity Stress Analysis

A typical experiment to evaluate salinity tolerance in Atriplex follows a structured workflow from plant propagation to data analysis.

Caption: General experimental workflow for studying salinity stress in Atriplex.

Core Salt Tolerance Strategies

Atriplex employs three primary, interconnected strategies to survive in high-salinity environments. These include managing ion levels, adjusting osmotically to maintain water uptake, and detoxifying harmful reactive oxygen species.

Caption: Core strategies of salt tolerance in Atriplex.

Cellular Ion Homeostasis Pathway

Maintaining a low cytosolic Na⁺ concentration is critical for survival. Atriplex achieves this through a coordinated system of ion transport at the plasma and vacuolar membranes, along with specialized anatomical features for salt excretion.

Caption: Ion transport and compartmentalization mechanisms in an Atriplex cell.

Antioxidant Defense Pathway

Under salt stress, the overproduction of ROS threatens cellular integrity. Atriplex activates a cascade of antioxidant enzymes to neutralize these harmful molecules, mitigating oxidative damage.

Caption: Enzymatic ROS scavenging pathway activated under salinity stress.

Experimental Protocols

Detailed and standardized protocols are essential for reproducible research. The following sections outline methodologies for key experiments in Atriplex salinity studies.

Protocol for Salinity Stress Induction

This protocol describes a general method for applying salt stress to Atriplex plants in a controlled environment.[3][20]

-

Plant Material and Acclimation :

-

Growth Medium :

-

Stress Application :

-

Prepare stock solutions of NaCl (e.g., 2 M).

-

Apply salinity stress gradually to avoid osmotic shock. Increase the NaCl concentration in the nutrient solution or irrigation water in daily increments until the final target concentrations (e.g., 150 mM, 300 mM, 600 mM) are reached.[20]

-

Maintain a control group that receives the same nutrient solution or irrigation without added NaCl.

-

-

Experiment Duration and Monitoring :

-

Harvesting :

Protocol for Photosynthesis Measurement

This protocol details the measurement of gas exchange parameters using a portable photosynthesis system.[23]

-

Instrumentation : Use a portable photosynthesis system such as the LI-COR 6400.

-

Measurement Conditions :

-

Set the chamber conditions to mimic the growth environment.

-

CO₂ concentration: 400 ppm.

-

Light source: LED (90% red, 10% blue) with an intensity similar to growth conditions (e.g., 200 µmol m⁻² s⁻¹).

-

Chamber block temperature: 28 ± 2 °C.

-

-

Procedure :

-

Select fully expanded, healthy leaves for measurement.

-

Clamp the leaf into the chamber and allow the readings to stabilize.

-

Record parameters including net photosynthesis (A), stomatal conductance (GS), and transpiration rate (E).

-

For chlorophyll fluorescence, measure the maximum (Fm') and steady-state (Fs) fluorescence of the light-adapted leaf.

-

Protocol for Proline Content Quantification

This protocol is based on the widely used ninhydrin reaction method.

-

Sample Preparation :

-

Homogenize 0.5 g of fresh leaf tissue in 10 ml of 3% aqueous sulfosalicylic acid.

-

Filter the homogenate through Whatman No. 2 filter paper.

-

-

Reaction :

-

Mix 2 ml of the filtrate with 2 ml of acid-ninhydrin and 2 ml of glacial acetic acid in a test tube.

-

Heat the mixture at 100°C for 1 hour.

-

Terminate the reaction by placing the test tube in an ice bath.

-

-

Extraction and Measurement :

-

Add 4 ml of toluene to the reaction mixture and vortex for 15-20 seconds.

-

Separate the phases and aspirate the upper chromophore-containing toluene layer.

-

Read the absorbance of the solution at 520 nm using a spectrophotometer, with toluene as the blank.

-

-

Calculation :

-

Determine the proline concentration from a standard curve prepared using known concentrations of L-proline.

-

Protocol for Antioxidant Enzyme Assays

These spectrophotometric assays measure the activity of key ROS-scavenging enzymes.[18][24]

-

Enzyme Extraction :

-

Homogenize 1 g of frozen plant tissue in an ice-cold extraction buffer (e.g., 0.1 M phosphate buffer, pH 7.0, containing EDTA).

-

Centrifuge the homogenate at 15,000 x g for 30 minutes at 4°C.

-

Collect the supernatant, which contains the crude enzyme extract, for the assays.

-

-

Superoxide Dismutase (SOD) Assay :

-

This assay is based on the inhibition of the photochemical reduction of nitro blue tetrazolium (NBT).

-

The reaction mixture contains phosphate buffer, methionine, NBT, EDTA, and riboflavin.

-

Add the enzyme extract to the mixture and expose it to light to initiate the reaction.

-

Measure the absorbance at 560 nm. One unit of SOD activity is defined as the amount of enzyme required to cause 50% inhibition of NBT reduction.[18]

-

-

Catalase (CAT) Assay :

-

This assay measures the decomposition of hydrogen peroxide (H₂O₂).

-

The reaction mixture contains phosphate buffer (pH 7.0) and the enzyme extract.

-

Initiate the reaction by adding H₂O₂ (e.g., 75 mM).

-

Monitor the decrease in absorbance at 240 nm for 3 minutes as H₂O₂ is consumed.[24]

-

-

Ascorbate Peroxidase (APX) Assay :

-

This assay measures the decrease in absorbance due to the oxidation of ascorbate.

-

The reaction mixture contains phosphate buffer (pH 7.0), sodium ascorbate, EDTA, and the enzyme extract.

-

Start the reaction by adding H₂O₂.

-

Monitor the decrease in absorbance at 290 nm.[18]

-

Conclusion

Atriplex serves as an outstanding model organism for dissecting the complex mechanisms of salinity tolerance in plants. Its ability to not only survive but thrive under high salt conditions is a testament to its highly evolved and integrated systems for ion homeostasis, osmotic regulation, and oxidative stress management. The quantitative data and detailed protocols presented in this guide provide a robust framework for researchers aiming to explore these mechanisms further. By leveraging the genetic resources of Atriplex, scientists can identify key genes, proteins, and pathways that confer salt tolerance, paving the way for the development of more resilient crops and novel therapeutic strategies inspired by nature's solutions to environmental stress.

References

- 1. Mechanisms of Salt Tolerance in Halophytes: Current Understanding and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Rapid regulation of the plasma membrane H+-ATPase activity is essential to salinity tolerance in two halophyte species, Atriplex lentiformis and Chenopodium quinoa - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Salt stress effects on roots and leaves of Atriplex halimus L. and their corresponding callus cultures | DIAL.pr - BOREAL [dial.uclouvain.be]

- 9. biodiversityjournal.com [biodiversityjournal.com]

- 10. botanyjournals.com [botanyjournals.com]

- 11. Sustainable phytoremediation of saline soils using Atriplex hortensis L.: a case study from Bizerte Lagoon, Northern Tunisia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. halophyte.org [halophyte.org]

- 14. Effect of salinity on growth, ion content, and cell wall chemistry in Atriplex prostrata (Chenopodiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. researchgate.net [researchgate.net]

- 21. repositorio.uc.cl [repositorio.uc.cl]

- 22. Frontiers | Evaluating the resistance mechanism of Atriplex leucoclada (Orache) to salt and water stress; A potential crop for biosaline agriculture [frontiersin.org]

- 23. mdpi.com [mdpi.com]

- 24. cabidigitallibrary.org [cabidigitallibrary.org]

Unveiling Nature's Arsenal: A Technical Guide to Novel Secondary Metabolites from Atriplex Extracts

For Researchers, Scientists, and Drug Development Professionals

The genus Atriplex, commonly known as saltbush, represents a largely untapped reservoir of novel secondary metabolites with significant therapeutic potential. These hardy halophytes, thriving in saline environments, produce a diverse array of bioactive compounds as a defense mechanism against environmental stressors. This technical guide provides an in-depth exploration of recently discovered secondary metabolites from Atriplex extracts, focusing on their chemical diversity, biological activities, and the experimental methodologies crucial for their isolation and evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and the development of new therapeutic agents.

Quantitative Bioactivity Data of Novel Atriplex Metabolites

The following tables summarize the quantitative data on the biological activities of various extracts and isolated compounds from different Atriplex species. This data provides a comparative overview of their potential as antioxidant, anti-inflammatory, and neuroprotective agents.

Table 1: Antioxidant Activity of Atriplex Extracts and Compounds

| Species | Extract/Compound | Assay | IC50 / EC50 Value | Reference |

| Atriplex halimus | Leaf Ethanolic Extract | DPPH | 0.36 ± 0.05 mg/mL | [1] |

| Atriplex halimus | Leaf Ethanolic Extract | β-carotene bleaching | 2.91 ± 0.14 mg/mL | [1] |

| Atriplex nummularia | F/DcmEA Fraction | DPPH | 3.073 ± 0.088 mg/ml | [2] |

| Atriplex lasiantha | Rotundifolioside I | Antioxidant Assay | 68.7-75.4 µg/ml | [3] |

| Atriplex lasiantha | Corchorusin B | Antioxidant Assay | 68.7-75.4 µg/ml | [3] |

| Atriplex lasiantha | 7β,15α,16β-trihydroxyolean-12-ene-28,30-dioic acid-3-O-β-D-xylopyranoside | Antioxidant Assay | 68.7-75.4 µg/ml | [3] |

Table 2: Anti-inflammatory Activity of Atriplex Extracts

| Species | Extract | Target | IC50 Value | Selectivity Index (COX-2/COX-1) | Reference |

| Atriplex leucoclada | Defatted Methanolic Extract (ATD) | COX-1 | 41.22 µg/ml | 2.86 | [4] |

| Atriplex leucoclada | Defatted Methanolic Extract (ATD) | COX-2 | 14.40 µg/ml | 2.86 | [4] |

| Atriplex leucoclada | n-Hexane Extract (ATH) | COX-1 | 16.74 µg/ml | 2.80 | [4] |

| Atriplex leucoclada | n-Hexane Extract (ATH) | COX-2 | 5.96 µg/ml | 2.80 | [4] |

Table 3: Cholinesterase Inhibitory Activity of Atriplex Extracts

| Species | Extract/Compound | Target | IC50 Value | Reference |

| Atriplex leucoclada | Ethyl acetate fraction | Butyrylcholinesterase (BChE) | 0.364 ± 0.055 mg/mL | |

| Boldine (a natural alkaloid) | Acetylcholinesterase (AChE) | 372 µmol/l | [5] | |

| Boldine (a natural alkaloid) | Butyrylcholinesterase (BChE) | 321 µmol/l | [5] |

Experimental Protocols